molecular formula C12H18BrNO B2759566 N-(5-bromo-2-methoxybenzyl)-N-isobutylamine CAS No. 861409-73-6

N-(5-bromo-2-methoxybenzyl)-N-isobutylamine

Cat. No.: B2759566
CAS No.: 861409-73-6
M. Wt: 272.186
InChI Key: IDMQRIUGKOXSEP-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-N-isobutylamine is a secondary amine derivative featuring a benzyl backbone substituted with a bromine atom at position 5 and a methoxy group (-OCH₃) at position 2. The nitrogen atom is further substituted with an isobutyl group (-CH₂CH(CH₃)₂).

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-9(2)7-14-8-10-6-11(13)4-5-12(10)15-3/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQRIUGKOXSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-N-isobutylamine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-N-isobutylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) are commonly employed.

Major Products Formed

    Oxidation: 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: 5-methoxybenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-N-isobutylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the isobutylamine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
  • Structure : This compound (CAS: 7673-65-6) is a benzamide derivative with a bromine at position 5, fluorine at position 2, and a methoxyphenyl group attached to the amide nitrogen.
  • Key Differences: Functional Group: Amide (-CONH-) vs. secondary amine (-NH-). Amides exhibit lower basicity and higher metabolic stability compared to amines. Substituents: Fluorine (electron-withdrawing) at position 2 vs. methoxy (electron-donating) in the target compound. Molecular Weight: 324.14 g/mol (benzamide) vs. estimated ~284.2 g/mol for N-(5-bromo-2-methoxybenzyl)-N-isobutylamine. Lower molecular weight may improve bioavailability in the amine derivative .
Hydrogen selenide (D₂)
  • While unrelated structurally, this compound (CAS: 7673-65-6) highlights the diversity of halogen-containing compounds in the evidence. The target compound’s bromine substituent may confer distinct reactivity compared to selenium-based analogs .

Substituent Position and Bioactivity

  • Methoxy Positioning : In the target compound, the methoxy group at position 2 may enhance solubility and π-stacking interactions, whereas fluorine in the benzamide derivative (position 2) could increase electronegativity and alter receptor binding.
  • Bromine vs. Other Halogens : Bromine’s larger atomic radius compared to fluorine or chlorine may increase steric hindrance but improve hydrophobic interactions in biological systems.

Data Table: Comparative Analysis

Property This compound 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
Molecular Formula C₁₂H₁₇BrNO (estimated) C₁₄H₁₁BrFNO₂
Molecular Weight (g/mol) ~284.2 324.14
Functional Group Secondary amine (-NH-) Amide (-CONH-)
Key Substituents 5-Br, 2-OCH₃, isobutyl 5-Br, 2-F, 2-OCH₃
Bioactivity Implications Potential CNS receptor modulation Enhanced metabolic stability (amide group)

Research Findings and Limitations

  • Synthetic Accessibility : The secondary amine structure of the target compound may offer simpler synthesis routes compared to benzamides, which require coupling reagents for amide bond formation.
  • Evidence Gaps : The provided evidence lacks direct data on the target compound’s physicochemical or pharmacological properties, necessitating further experimental validation.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-N-isobutylamine is a compound of interest due to its unique structural features, which include a brominated and methoxylated benzyl moiety attached to an isobutylamine group. This article examines its biological activity, exploring its potential applications in various fields such as pharmacology, microbiology, and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN. The presence of the bromine atom at the 5-position of the aromatic ring and the methoxy group at the 2-position contributes significantly to its chemical reactivity and biological properties. The isobutylamine moiety enhances hydrophobic interactions, which may influence its binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the isobutylamine moiety can engage in hydrophobic interactions. These interactions are crucial for modulating the activity of target molecules, leading to various biological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Compounds with similar structures have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives with halogen substitutions exhibit enhanced antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus species .

Compound NameMIC (mg/mL)Activity
This compound0.0048Active against E. coli
Similar Compound A0.0195Active against Bacillus mycoides

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. Compounds within this structural class have been associated with apoptosis induction in cancer cells, making them potential candidates for further development in cancer therapeutics.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated a series of compounds structurally related to this compound for their antibacterial efficacy. The results demonstrated that modifications in halogen positioning significantly impacted antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug design .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer effects of compounds similar to this compound, revealing significant cytotoxicity against various cancer cell lines. The study highlighted the role of the methoxy group in enhancing cellular uptake and subsequent apoptosis induction.

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